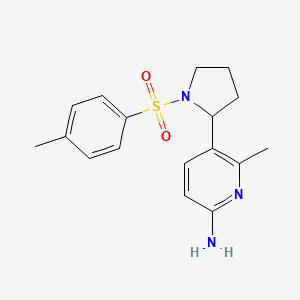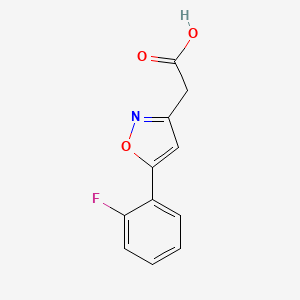
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide. This reaction is catalyzed by either copper (I) or ruthenium (II) catalysts . An alternative method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and metal-free synthetic routes is emphasized to reduce costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and biological activity compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
Clé InChI |
SEIKGNYUQIJGGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


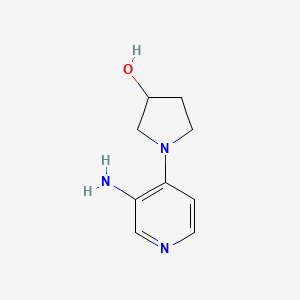


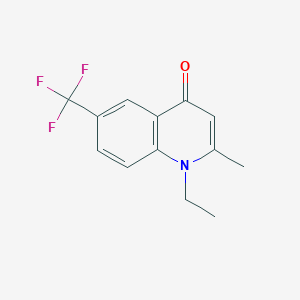
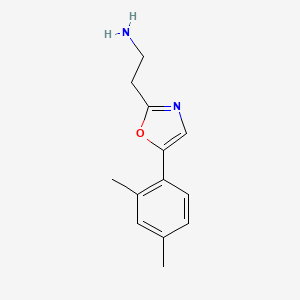

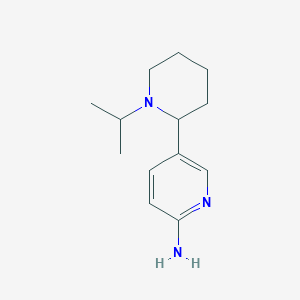
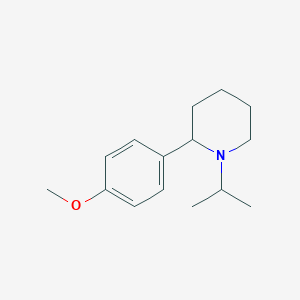
![4-(3,4-Dimethoxyphenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11810381.png)
